N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Catalog No.
S13489512
CAS No.
M.F
C24H18Cl2N2O
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quino...

Product Name

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C24H18Cl2N2O/c1-14-10-11-16(15(2)12-14)22-13-18(17-6-3-4-8-20(17)27-22)24(29)28-21-9-5-7-19(25)23(21)26/h3-13H,1-2H3,(H,28,29)

InChI Key

SBAMTYGTZXSHIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a quinoline core substituted with a dichlorophenyl group and a dimethylphenyl moiety. The molecular formula of this compound is C19H16Cl2N2OC_{19}H_{16}Cl_2N_2O, and it has a molecular weight of approximately 367.25 g/mol. The presence of chlorine substituents enhances the compound's reactivity and selectivity in biological interactions, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide can be attributed to its functional groups. The carboxamide group can participate in various reactions, including:

  • Nucleophilic substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine.
  • Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound may also be reduced to form amines or alcohols depending on the reaction conditions.

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide exhibits significant biological activity. Compounds with similar quinoline structures have been found to possess:

  • Anticancer properties: They can induce apoptosis and inhibit cancer cell proliferation.
  • Antimicrobial effects: Some derivatives have shown efficacy against various bacterial and fungal strains.
  • Enzyme inhibition: This compound may act as an inhibitor for specific enzymes or receptors involved in critical biochemical pathways.

The synthesis of N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives.
  • Substitution reactions: Introducing the dichlorophenyl and dimethylphenyl groups can be accomplished through electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
  • Carboxamide formation: The final step involves converting a carboxylic acid intermediate into the carboxamide via reaction with an amine or ammonia.

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new anticancer and antimicrobial agents.
  • Pharmaceutical Development: Its unique structure makes it suitable for further modification to enhance efficacy and reduce toxicity.
  • Research: It is used in studies investigating the mechanisms of action of quinoline derivatives.

Understanding the interactions of N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding assays: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cell-based assays: Assessing the biological effects on cell viability and proliferation in cancer cell lines.
  • Molecular docking studies: Using computational methods to predict how the compound interacts with target proteins at the molecular level.

Several compounds share structural similarities with N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideOne chlorine atom on phenyl ringLess reactive than dichloro analog
N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideFluorine atoms instead of chlorinePotentially different biological activity
N-(3-chlorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamideOne chlorine atom on different phenyl ringDifferent steric effects on reactivity

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide stands out due to its specific dichloro substitution pattern on the phenyl ring. This feature significantly influences both its chemical reactivity and biological activity compared to its analogs. The dichloro substitution enhances lipophilicity and may improve binding affinity for certain biological targets, making it a candidate for further development in drug discovery.

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

420.0796186 g/mol

Monoisotopic Mass

420.0796186 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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